Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-
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Overview
Description
Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- is an organic compound with a unique structure that includes an acetamide group attached to a 4-methylphenyl and a propynyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- typically involves the reaction of 4-methylphenylamine with propargyl bromide under basic conditions to form the intermediate N-(4-methylphenyl)-2-propynylamine. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
- 4-methylacetanilide
Uniqueness
Acetamide, N-[1-(4-methylphenyl)-2-propynyl]- is unique due to its propynyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)prop-2-ynyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h1,5-8,12H,2-3H3,(H,13,14) |
InChI Key |
IIKRHBSMMJMBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#C)NC(=O)C |
Origin of Product |
United States |
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